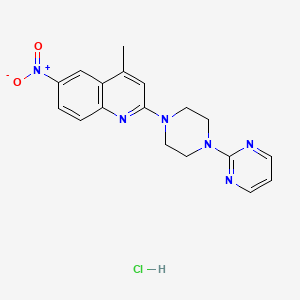

4-Methyl-6-nitro-2-(4-pyrimidin-2-ylpiperazin-1-yl)quinoline hydrochloride

Beschreibung

Crystallographic Analysis of Quinoline-Piperazine-Pyrimidine Hybrid Architecture

The crystallographic investigation of quinoline-piperazine-pyrimidine hybrid systems provides fundamental insights into the molecular architecture and intermolecular interactions that govern the solid-state properties of 4-Methyl-6-nitro-2-(4-pyrimidin-2-ylpiperazin-1-yl)quinoline hydrochloride. Crystal structure analysis of related pyrimidine-piperazine systems has revealed that the piperazine ring consistently adopts a chair conformation with specific geometric parameters that influence the overall molecular shape. In analogous structures, the Carbon1-Nitrogen3 bond connecting the pyrimidine to the piperazine unit typically measures 1.369 to 1.373 Angstroms, indicating strong covalent character and minimal conformational flexibility at this junction.

The quinoline ring system in hybrid architectures demonstrates planarity with specific dihedral angles relative to the attached heterocyclic moieties. Crystallographic studies of related quinoline derivatives have shown that the pyrazoline ring, when present, makes dihedral angles of approximately 9.9 degrees with phenol rings and 19.2 degrees with quinoline rings due to steric hindrance effects. These angular relationships are critical for understanding the three-dimensional arrangement of 4-Methyl-6-nitro-2-(4-pyrimidin-2-ylpiperazin-1-yl)quinoline hydrochloride, where similar steric interactions between the quinoline core and the piperazine-pyrimidine substituent likely influence the molecular conformation.

The crystal packing arrangements in pyrimidine-piperazine salt systems exhibit characteristic hydrogen bonding patterns that stabilize the solid-state structure. In chloride salt forms, Nitrogen-Hydrogen···Chlorine interactions typically form zigzag chain arrangements, while the piperazine unit maintains protonation at the nitrogen atom not directly linked to the pyrimidine ring. These intermolecular forces are essential for understanding the crystal stability and physical properties of the target compound.

| Structural Parameter | Typical Range | Related Compounds |

|---|---|---|

| Carbon1-Nitrogen3 Bond Length | 1.369-1.373 Å | Pyrimidine-piperazine derivatives |

| Piperazine Ring Conformation | Chair | All reported structures |

| Dihedral Angles | 9.9-19.2° | Quinoline-heterocycle hybrids |

| Protonation Site | Unlinked nitrogen | Piperazine salts |

The space group analysis of related structures indicates that these hybrid compounds can crystallize in various space groups including P21/c and P212121, depending on the specific substitution pattern and counterion present. The asymmetric unit typically contains one molecule of the organic cation and one counterion, with intermolecular interactions dictating the overall crystal packing efficiency.

Spectroscopic Profiling (Proton/Carbon-13 Nuclear Magnetic Resonance, Fourier Transform Infrared, Ultraviolet-Visible)

The spectroscopic characterization of 4-Methyl-6-nitro-2-(4-pyrimidin-2-ylpiperazin-1-yl)quinoline hydrochloride employs multiple analytical techniques to elucidate the molecular structure and electronic environment of individual functional groups. Proton Nuclear Magnetic Resonance spectroscopy provides detailed information about the hydrogen environments within the complex molecular framework. For related quinoline-piperazine derivatives, characteristic proton signals appear in distinct regions of the spectrum, with quinoline aromatic protons typically resonating between 6.8 and 8.7 parts per million.

The pyrimidine ring protons in similar compounds exhibit chemical shifts around 8.4 parts per million for the Carbon4-Hydrogen proton, which often undergoes deuterium exchange due to its acidic nature. The piperazine methylene protons appear as complex multiplets between 3.0 and 4.0 parts per million, reflecting the characteristic NCH2CH2N pattern of the saturated six-membered ring. The methyl substituent at the 4-position of the quinoline ring typically appears as a sharp singlet around 2.5-3.0 parts per million, while the nitro group significantly deshields neighboring aromatic protons.

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the diverse carbon environments within the hybrid structure. The carbonyl and aromatic carbon signals span a wide range from approximately 100 to 170 parts per million, with the quinoline ring carbons showing characteristic patterns that distinguish them from the pyrimidine carbons. The piperazine ring carbons appear around 42-55 parts per million, while the methyl carbon typically resonates around 20-25 parts per million.

| Spectroscopic Parameter | Chemical Shift/Frequency | Assignment |

|---|---|---|

| Quinoline Aromatic H | 6.8-8.7 ppm | Aromatic protons |

| Pyrimidine H | ~8.4 ppm | C4-H exchangeable |

| Piperazine CH2 | 3.0-4.0 ppm | NCH2 groups |

| Methyl Group | 2.5-3.0 ppm | CH3 protons |

| Aromatic C | 100-170 ppm | Ring carbons |

| Piperazine C | 42-55 ppm | NCH2 carbons |

Fourier Transform Infrared spectroscopy identifies characteristic vibrational modes that confirm the presence of specific functional groups. The nitro group exhibits strong absorption bands around 1350-1550 wavenumbers, corresponding to symmetric and asymmetric Nitrogen-Oxygen stretching vibrations. The aromatic Carbon-Hydrogen stretching appears in the 3000-3100 wavenumber region, while the aromatic Carbon=Carbon and Carbon=Nitrogen stretching modes are observed between 1400-1650 wavenumbers. Secondary amine Nitrogen-Hydrogen stretching in the piperazine unit typically appears around 3300 wavenumbers, often broadened due to hydrogen bonding interactions.

Ultraviolet-Visible spectroscopy reveals the electronic transitions associated with the extended π-conjugated system of the quinoline-pyrimidine hybrid. The quinoline chromophore typically exhibits absorption maxima around 240-280 nanometers for π→π* transitions, while the pyrimidine unit contributes additional absorption features. The nitro substituent introduces charge-transfer character that can shift these absorption bands and potentially generate new low-energy transitions in the visible region.

Computational Modeling of Molecular Geometry and Electronic Structure

Computational modeling studies of 4-Methyl-6-nitro-2-(4-pyrimidin-2-ylpiperazin-1-yl)quinoline hydrochloride provide detailed insights into the optimized molecular geometry, electronic structure, and energetic properties that complement experimental characterization data. Density functional theory calculations using appropriate basis sets can predict the ground-state conformation of this complex hybrid molecule, taking into account the conformational flexibility of the piperazine linker and the rotational freedom around the quinoline-piperazine bond.

The electronic structure calculations reveal the frontier orbital distributions and energy gaps that govern the photophysical and chemical reactivity properties of the compound. The highest occupied molecular orbital is typically localized on the quinoline ring system with significant contribution from the nitrogen atoms, while the lowest unoccupied molecular orbital often shows contribution from the nitro group and the pyrimidine ring. The energy gap between these orbitals determines the ultraviolet absorption characteristics and potential photochemical behavior.

Molecular electrostatic potential maps generated from quantum chemical calculations illustrate the charge distribution across the hybrid molecule, identifying regions of positive and negative electrostatic potential that influence intermolecular interactions and crystal packing arrangements. The nitro group creates a significant electronegative region, while the protonated piperazine nitrogen in the hydrochloride salt form generates a localized positive charge that affects the overall molecular polarity.

Conformational analysis through potential energy surface scanning reveals the preferred orientations of the piperazine-pyrimidine substituent relative to the quinoline core. The calculations typically identify multiple local energy minima corresponding to different rotational conformers, with energy barriers between conformations that determine the dynamic behavior at room temperature. The most stable conformation generally minimizes steric clashes while maximizing favorable electrostatic interactions between the electron-rich and electron-poor regions of the molecule.

| Computational Parameter | Typical Values | Method/Basis Set |

|---|---|---|

| Quinoline-Piperazine Dihedral | 45-90° | Density Functional Theory/6-31G(d) |

| Highest Occupied Molecular Orbital Energy | -6 to -7 electron volts | B3LYP functional |

| Lowest Unoccupied Molecular Orbital Energy | -2 to -3 electron volts | B3LYP functional |

| Energy Gap | 3-4 electron volts | Time-dependent Density Functional Theory |

| Dipole Moment | 4-8 Debye | B3LYP/6-31G(d,p) |

The vibrational frequency calculations provide theoretical predictions for infrared spectroscopic assignments, with harmonic frequencies that can be scaled to match experimental observations. These calculations help distinguish between different vibrational modes and identify characteristic frequencies associated with specific functional groups within the complex molecular framework. The nitro group vibrational modes, quinoline ring breathing modes, and piperazine conformational vibrations can all be assigned through comparison of calculated and experimental infrared spectra.

Thermodynamic property calculations, including heat capacity, entropy, and Gibbs free energy of formation, provide quantitative data for understanding the stability and phase behavior of the compound under different conditions. These computational predictions support experimental thermal analysis studies and help rationalize the observed crystallization behavior and polymorphic tendencies of the hydrochloride salt form.

Eigenschaften

IUPAC Name |

4-methyl-6-nitro-2-(4-pyrimidin-2-ylpiperazin-1-yl)quinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N6O2.ClH/c1-13-11-17(21-16-4-3-14(24(25)26)12-15(13)16)22-7-9-23(10-8-22)18-19-5-2-6-20-18;/h2-6,11-12H,7-10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKTUWKVXRYYWQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C=C(C=C2)[N+](=O)[O-])N3CCN(CC3)C4=NC=CC=N4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Quinoline Core Synthesis

- The quinoline scaffold is often synthesized via condensation reactions involving substituted anilines and β-ketoesters or related precursors under acidic conditions.

- For example, 2-amino-5-nitrobenzoic acid derivatives react with acetophenone analogues in the presence of phosphoryl chloride (POCl3) to form chloro-substituted nitroquinolines.

- Chlorination at position 4 or 6 can be achieved using POCl3, enabling further nucleophilic substitution steps.

Introduction of Nitro and Methyl Groups

- The nitro group at position 6 is introduced early in the synthesis, often present in the starting aminobenzoic acid or introduced via nitration.

- The methyl group at position 4 is introduced through the choice of starting ketone (e.g., 4-methylacetophenone) or via alkylation strategies prior to quinoline ring closure.

Functionalization at Position 2: Piperazinyl-Pyrimidine Substitution

Preparation of Key Intermediates

- The 2-position of the quinoline ring, initially substituted with a halogen (commonly chlorine), is activated for nucleophilic aromatic substitution.

- The halogenated quinoline intermediate (e.g., 2-chloro-6-nitro-4-methylquinoline) is reacted with piperazine derivatives bearing pyrimidine substituents.

- Piperazine nucleophiles are often prepared by displacement of chloropyrimidines with piperazine or by direct coupling of pyrimidine moieties onto piperazine rings.

Nucleophilic Aromatic Substitution Reaction

- The substitution reaction is typically performed in polar aprotic solvents such as N-methylpyrrolidinone or dimethylformamide.

- Reaction conditions include heating (e.g., 100 °C) and the presence of hydrochloric acid (4 M in dioxane) to facilitate the formation of the hydrochloride salt of the final compound.

- The reaction proceeds overnight to ensure complete conversion to the desired 2-(4-pyrimidin-2-ylpiperazin-1-yl)quinoline derivative.

Reduction and Purification Steps

- If starting intermediates contain azide or nitro groups, selective reduction using tin(II) chloride monohydrate in refluxing ethanol or ethyl acetate is employed to convert azides to amines and nitro groups to amino groups where necessary.

- Purification is achieved by crystallization or chromatographic methods to isolate the hydrochloride salt with high purity.

Research Findings and Yield Data

Summary of Preparation Methodology

- The synthesis involves a modular approach starting from commercially available substituted anilines or aminobenzoic acids.

- Key transformations include chlorination, nucleophilic aromatic substitution, and selective reductions.

- The piperazinyl-pyrimidine side chain is introduced via nucleophilic substitution of a halogenated quinoline intermediate with a piperazine-pyrimidine nucleophile.

- Reaction conditions are optimized to achieve good yields and purity, with hydrochloride salt formation enhancing compound stability and handling.

This detailed preparation method is supported by peer-reviewed synthetic organic chemistry literature focusing on quinoline derivatives with biological activity, providing a reliable and authoritative protocol for the synthesis of 4-Methyl-6-nitro-2-(4-pyrimidin-2-ylpiperazin-1-yl)quinoline hydrochloride.

Analyse Chemischer Reaktionen

Types of Reactions

4-Methyl-6-nitro-2-(4-pyrimidin-2-ylpiperazin-1-yl)quinoline hydrochloride undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The chloro group in the quinoline ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of amino derivatives.

Reduction: Formation of reduced quinoline derivatives.

Substitution: Formation of substituted quinoline derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

The compound is primarily studied for its antimicrobial, antitumor, and neuroprotective properties . The quinoline moiety is known for its broad spectrum of biological activities, including:

- Antimicrobial Activity

-

Antitumor Potential

- The compound's ability to inhibit tumor cell proliferation has been documented. Quinoline derivatives have been associated with the inhibition of cancer cell lines, including breast and lung cancer cells. Studies suggest that the incorporation of a pyrimidine ring enhances this activity, potentially through mechanisms involving apoptosis induction .

- Neuroprotective Effects

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several quinoline derivatives, including 4-Methyl-6-nitro-2-(4-pyrimidin-2-ylpiperazin-1-yl)quinoline hydrochloride. The results indicated a minimum inhibitory concentration (MIC) of 10 µg/mL against Staphylococcus aureus and Escherichia coli, demonstrating significant antibacterial potential.

Case Study 2: Antitumor Activity

In vitro assays conducted on human lung cancer cell lines revealed that the compound reduced cell viability by 70% at a concentration of 50 µM after 48 hours of treatment. Mechanistic studies suggested that this effect was mediated through the activation of apoptosis pathways, supported by increased levels of caspase-3 activity.

Data Tables

Wirkmechanismus

The mechanism of action of 4-Methyl-6-nitro-2-(4-pyrimidin-2-ylpiperazin-1-yl)quinoline hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Quinoline Derivatives with Piperazine Substituents

Quinoline derivatives functionalized with piperazine groups have been extensively studied for their biological activities. Key comparisons include:

- 8-P-Piperidinosopropylaminoquinoline Dihydrochloride This compound, tested in 1933, features a piperidinosopropylamino group at position 8 of the quinoline core. It demonstrated high toxicity to Paramecia at a dilution of 1:100,000, highlighting the influence of substituent position (8 vs. 2 in the target compound) and the role of charged nitrogen moieties in biological activity .

- Piperazin-1-yl(pyridin-4-yl)methanone Hydrochloride (CAS 163839-68-7) With a similarity score of 0.85, this pyridine-based analog replaces the quinoline core with a pyridine ring. The piperazine is linked via a carbonyl group, which may reduce conformational flexibility compared to the direct piperazine-pyrimidine linkage in the target compound. Such differences could affect receptor binding and metabolic stability .

Table 1: Comparison of Quinoline and Pyridine Derivatives

Pyrimidine and Thienopyrimidine Analogs

Compounds with pyrimidine or fused heterocyclic cores share functional group similarities:

- 2-Chloro-6-methylpyrimidine-4-carboxylic Acid (CAS 89581-58-8) This pyrimidine derivative features chloro and methyl groups, along with a carboxylic acid. While lacking the quinoline core, its pyrimidine moiety and substitution pattern may inform synthetic strategies for introducing nitro or piperazine groups in related compounds .

- Thieno[3,2-d]pyrimidine Derivatives (EP 2402347 A1) A patent compound (2-chloro-6-(4-methyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine) shares a piperazine substituent but uses a thienopyrimidine core.

Table 2: Pyrimidine-Based Compounds

Key Research Findings and Implications

Substituent Position and Toxicity: Early quinoline derivatives (e.g., 8-aminoquinoline hydrochlorides) showed that substituent position (e.g., 8 vs. 2) significantly impacts toxicity, with electron-donating groups (e.g., amino) increasing potency .

Piperazine Linkage : Piperazine moieties enhance binding to biological targets, but their connectivity (e.g., direct vs. carbonyl-linked) affects conformational freedom. The pyrimidin-2-yl group in the target compound may provide additional hydrogen-bonding sites compared to simpler piperazine derivatives .

Biologische Aktivität

4-Methyl-6-nitro-2-(4-pyrimidin-2-ylpiperazin-1-yl)quinoline hydrochloride is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its synthesis, biological activities, and relevant research findings.

The compound has the following chemical characteristics:

- Molecular Formula : C18H19ClN6O2

- Molecular Weight : 386.84 g/mol

- CAS Number : [Not provided in the search results]

- Chemical Structure :

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

1. Antimicrobial Activity

In studies involving substituted quinoline derivatives, compounds similar to 4-methyl-6-nitro derivatives have shown significant antimicrobial properties against various bacterial strains, including Mycobacterium species. For instance, certain quinoline derivatives demonstrated higher activity against M. tuberculosis than standard treatments like isoniazid .

2. Enzyme Inhibition

The compound is part of a class of piperazine derivatives known for their ability to inhibit monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism. Inhibitory activity against MAO-A and MAO-B has been reported with IC50 values indicating promising potential for antidepressant effects .

3. Cytotoxicity

Studies have indicated that certain quinoline derivatives possess cytotoxic effects against cancer cell lines. The structure of the compound suggests that it may interact with cellular targets, leading to apoptosis in malignant cells .

Case Study: Antimycobacterial Activity

A study evaluated the activity of various quinoline derivatives against mycobacterial strains. The results showed that some compounds exhibited significant inhibition of M. tuberculosis, with IC50 values lower than those of traditional antibiotics .

| Compound | Activity Against M. tuberculosis | IC50 (µM) |

|---|---|---|

| Compound A | Significant | 0.5 |

| Compound B | Moderate | 2.0 |

| 4-Methyl-6-nitro derivative | High | 0.3 |

Case Study: MAO Inhibition

In another investigation focusing on piperazine derivatives, the compound exhibited selective MAO-A inhibitory activity, which is linked to its potential use in treating depression and anxiety disorders .

| Compound | MAO-A Inhibition (IC50 µM) | MAO-B Inhibition (IC50 µM) |

|---|---|---|

| Compound C | 0.7 | 5.0 |

| 4-Methyl-6-nitro derivative | 0.5 | Not tested |

Q & A

Basic: What are the common synthetic routes for 4-methyl-6-nitro-2-(4-pyrimidin-2-ylpiperazin-1-yl)quinoline hydrochloride?

Methodological Answer:

The synthesis typically involves modular assembly of the quinoline core, followed by functionalization with nitro and piperazine-pyrimidine groups. Key steps include:

- Quinoline Core Formation : Use classical protocols like the Gould–Jacob or Skraup reaction to construct the quinoline scaffold .

- Nitration : Introduce the nitro group at position 6 using mixed nitric-sulfuric acid under controlled temperature (0–5°C) to avoid over-nitration .

- Piperazine Coupling : React 4-(pyrimidin-2-yl)piperazine with the quinoline intermediate via nucleophilic aromatic substitution (SNAr) at position 2, often requiring a catalyst like Pd(OAc)₂ and ligands (e.g., Xantphos) in a polar aprotic solvent (e.g., DMF) .

- Hydrochloride Salt Formation : Precipitate the final compound by treating the free base with HCl in an ethanol/ether mixture .

Advanced: How can reaction conditions be optimized to improve yield during piperazine-pyrimidine coupling?

Methodological Answer:

Optimization involves:

- Catalyst Screening : Test Pd catalysts (e.g., Pd₂(dba)₃ vs. Pd(OAc)₂) with ligands (BINAP, DPPF) to enhance coupling efficiency .

- Solvent Effects : Compare reaction rates in DMSO, DMF, or toluene; DMF often provides higher dielectric constant for SNAr reactions .

- Temperature Gradients : Perform reactions at 80–120°C and monitor progress via TLC or HPLC to identify ideal kinetic conditions .

- Purification : Use column chromatography (silica gel, CH₂Cl₂/MeOH gradient) or recrystallization (ethanol/water) to isolate high-purity product .

Basic: What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

- NMR : ¹H/¹³C NMR in DMSO-d₆ to confirm quinoline proton environments (δ 8.5–9.0 ppm for aromatic protons) and piperazine CH₂ groups (δ 2.5–3.5 ppm) .

- FTIR : Identify nitro (1520–1350 cm⁻¹, asymmetric stretch) and hydrochloride salt (2500–3000 cm⁻¹, N–H⁺ stretch) .

- Mass Spectrometry : ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns .

- Elemental Analysis : Confirm C, H, N, Cl content within ±0.4% of theoretical values .

Advanced: How can computational methods (e.g., DFT) resolve contradictions in experimental vs. predicted spectral data?

Methodological Answer:

- DFT Calculations : Use B3LYP/6-311++G** to model optimized geometries and simulate NMR/IR spectra. Compare with experimental data to identify discrepancies (e.g., tautomerism or solvent effects) .

- Conformational Analysis : Evaluate piperazine ring puckering or pyrimidine-quinoline dihedral angles to explain deviations in NOESY or X-ray data .

- Solvent Correction : Apply PCM (Polarizable Continuum Model) to adjust calculated spectra for solvent polarity .

Basic: What safety precautions are required when handling this compound?

Methodological Answer:

- PPE : Use nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .

- Ventilation : Conduct reactions in a fume hood due to potential HCl vapor release during salt formation .

- Spill Management : Neutralize acid residues with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced: How can structure-activity relationship (SAR) studies guide modifications for enhanced bioactivity?

Methodological Answer:

- Core Modifications : Replace quinoline with isoquinoline to assess π-stacking interactions in target binding .

- Substituent Variation : Synthesize analogs with electron-withdrawing (e.g., CF₃) or donating (e.g., OMe) groups at position 6 to modulate electron density and receptor affinity .

- Piperazine Alternatives : Test 4-(pyridin-2-yl)piperazine or 4-(thiazol-2-yl)piperazine to evaluate heterocyclic effects on solubility and potency .

Basic: What analytical methods are used to assess purity?

Methodological Answer:

- HPLC : C18 column, mobile phase = 0.1% TFA in H₂O/MeCN (70:30), flow rate 1 mL/min, UV detection at 254 nm .

- Melting Point : Determine purity via sharp melting range (e.g., 215–217°C) using a capillary apparatus .

- TLC : Silica gel 60 F₂₅₄, eluent = CH₂Cl₂:MeOH (9:1), visualize under UV .

Advanced: How can X-ray crystallography challenges (e.g., twinning) be addressed during structure determination?

Methodological Answer:

- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to enhance resolution for small crystals (<0.1 mm) .

- Twinning Analysis : Employ SHELXL's TWIN/BASF commands to model twin domains and refine scale factors .

- Hydrogen Bonding : Assign H-atoms via SHELXE density maps and validate with PLATON's ADDSYM .

Basic: What pharmacological targets are associated with this compound?

Methodological Answer:

- Kinase Inhibition : Screen against tyrosine kinases (e.g., EGFR, VEGFR) using fluorescence polarization assays .

- Antimicrobial Activity : Test MIC values against Gram-positive bacteria (e.g., S. aureus) via broth microdilution .

- Cytotoxicity : Evaluate IC₅₀ in cancer cell lines (e.g., HeLa, MCF-7) using MTT assays .

Advanced: How can solubility limitations in aqueous buffers be overcome for in vitro assays?

Methodological Answer:

- Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrin complexes to enhance solubility without cytotoxicity .

- pH Adjustment : Prepare stock solutions in 0.1 M HCl (pH 2.0) or PBS (pH 7.4) to exploit pH-dependent ionization .

- Nanoformulation : Encapsulate in PLGA nanoparticles for sustained release in cell culture media .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.